
L 691816
Übersicht
Beschreibung
L 691816 ist ein potenter, selektiver und oral aktiver Inhibitor der 5-Lipoxygenase. Die chemische Struktur von this compound umfasst einen Thiopyrano[2,3,4-c,d]indol-Kern, der für seine biologische Aktivität entscheidend ist .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung des Thiopyrano[2,3,4-c,d]indol-Kerns. Der Syntheseweg umfasst typischerweise die folgenden Schritte :
Bildung des Thiopyrano[2,3,4-c,d]indol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen.
Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen an die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.
Vorbereitungsmethoden
The synthesis of L 691816 involves several steps, starting with the formation of the thiopyrano[2,3,4-c,d]indole core. The synthetic route typically includes the following steps :
Formation of the thiopyrano[2,3,4-c,d]indole core: This step involves the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Various substituents are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
L 691816 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Substitutionsreaktionen werden üblicherweise verwendet, um verschiedene funktionelle Gruppen in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chemical Structure : L 691816 has the following chemical structure:
- Molecular Formula : C₁₄H₁₀BrN₃S
- Melting Point : 140–142 °C
The compound's mechanism of action involves the inhibition of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. By selectively inhibiting this enzyme, this compound reduces the production of leukotrienes, thus alleviating symptoms associated with allergic reactions and asthma .
Scientific Research Applications
-
Asthma and Allergies :
- This compound has been extensively studied for its potential in treating asthma and allergic responses. In vivo studies demonstrated that it effectively inhibits leukotriene B4 synthesis in human polymorphonuclear leukocytes, showcasing an IC50 value of approximately 10 nM .
- In rat models, this compound exhibited significant efficacy in reducing airway hyperreactivity and inflammation associated with antigen-induced asthma, with an effective dose (ED50) as low as 0.1 mg/kg .
- Inflammatory Diseases :
-
Pharmacological Studies :
- In pharmacological evaluations, this compound has shown promising results in various animal models. For instance, it was effective in reducing paw edema in rat pleurisy models, indicating its anti-inflammatory properties .
- The compound's selectivity for 5-lipoxygenase over other lipoxygenases (like FLAP and cyclooxygenases) enhances its therapeutic potential by minimizing side effects associated with broader enzyme inhibition .
Case Study 1: Efficacy in Asthma Models
A study conducted on conscious allergic monkeys demonstrated that treatment with this compound resulted in a marked reduction of urinary LTE4 excretion, correlating with improved respiratory function during allergen exposure. This highlights the compound's potential as a therapeutic agent for managing asthma symptoms effectively.
Case Study 2: Inhibition of Inflammatory Responses
In a rat model of antigen-induced pleurisy, this compound was administered at varying doses to assess its impact on inflammatory markers. Results indicated a dose-dependent decrease in leukotriene production, supporting its role as a potent anti-inflammatory agent.
Summary Table of Key Findings
Wirkmechanismus
L 691816 exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the production of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation and related symptoms . The molecular targets and pathways involved include the binding of this compound to the active site of 5-lipoxygenase, preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
L 691816 ist unter den 5-Lipoxygenase-Inhibitoren einzigartig aufgrund seiner potenten und selektiven Hemmung sowie seiner oralen Bioverfügbarkeit . Ähnliche Verbindungen umfassen:
Zileuton: Ein weiterer 5-Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.
MK-886: Ein Leukotrien-Biosynthese-Inhibitor, der auf das 5-Lipoxygenase-aktivierende Protein abzielt.
AA-861: Ein selektiver Inhibitor der 5-Lipoxygenase, der in Forschungsstudien eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet this compound eine einzigartige Kombination aus Potenz, Selektivität und oraler Aktivität, was es zu einem wertvollen Werkzeug sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .
Q & A
Basic Research Questions
Q. What experimental assays are recommended for evaluating 5-lipoxygenase (5-LOX) inhibitory activity of L 691816 in vitro?
- Methodological Answer: Use cell-free systems with purified 5-LOX enzyme to measure inhibition of arachidonic acid conversion to leukotrienes. Include positive controls (e.g., zileuton) and validate via spectrophotometric quantification of reaction products. Ensure pH (7.4) and temperature (37°C) mimic physiological conditions. For reproducibility, document enzyme lot numbers and pre-incubation times with the inhibitor .
Q. How should researchers select appropriate in vivo models to study this compound's pharmacokinetic profile?
- Methodological Answer: Prioritize rodent models (rats/mice) with species-specific metabolic similarities to humans. Administer this compound orally to assess bioavailability, aligning with its known oral activity. Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine Cmax, Tmax, and AUC. Include control groups receiving vehicle alone to distinguish compound-specific effects .
Q. What controls are essential when testing this compound's selectivity against related enzymes (e.g., COX or 12-LOX)?
- Methodological Answer: Include isoform-specific substrates and inhibitors in parallel assays. For example, test against COX-1/2 (using arachidonic acid-induced platelet aggregation) and 12-LOX (platelet homogenate assays). Use competitive binding studies to calculate IC50 ratios, ensuring selectivity thresholds exceed 10-fold .
Q. What analytical techniques validate this compound's stability under experimental conditions?
- Methodological Answer: Perform accelerated stability studies using HPLC-UV to monitor degradation under varying pH, temperature, and light exposure. Use mass spectrometry to identify degradation products. For long-term stability, store solutions in amber vials at -80°C and reassess potency every six months .
Advanced Research Questions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy observed with this compound?
- Methodological Answer: Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using hepatic microsome assays. Employ tissue distribution studies (radiolabeled this compound) to identify accumulation sites. If metabolites are active, characterize them via MS/MS fragmentation and test their 5-LOX inhibition .
Q. What computational methods complement experimental studies of this compound's binding mechanism?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using 5-LOX crystal structures (PDB ID: 3V99) to predict binding poses. Validate with molecular dynamics simulations (100 ns) to assess stability. Mutagenesis studies (e.g., Ala-scanning of predicted binding residues) can confirm computational predictions .
Q. How to design studies investigating this compound's off-target effects in complex biological systems?
- Methodological Answer: Use high-content screening (e.g., transcriptomics/proteomics) in primary cells to identify unexpected pathway modulation. Combine with chemoproteomic pull-down assays (biotinylated this compound probes) to capture interacting proteins. Validate hits via siRNA knockdown and functional rescue experiments .
Q. How to optimize experimental protocols for this compound's combination therapies?
- Methodological Answer: Apply factorial design (e.g., 2x2 matrix) to test synergy with NSAIDs or antihistamines. Use Chou-Talalay combination indices to quantify additive/synergistic effects. Monitor leukotriene B4 (LTB4) suppression in ex vivo whole-blood assays to confirm therapeutic relevance .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Fit sigmoidal curves (4-parameter logistic model) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and power analysis (≥80%) to justify sample sizes .
Q. How to address batch-to-batch variability in this compound's biological activity?
- Methodological Answer: Implement QC/QA protocols: NMR/HPLC purity checks (>98%), biological standardization (e.g., IC50 against reference 5-LOX batches), and stability-indicating assays. Document synthesis routes and storage conditions in metadata .
Q. Ethical & Literature Considerations
Q. How to ensure compliance with ethical guidelines when testing this compound in animal models?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for humane endpoints (e.g., maximum tumor burden). Use randomization/blinding to minimize bias in outcome assessments .
Q. What strategies mitigate publication bias in negative/equivocal this compound studies?
Eigenschaften
CAS-Nummer |
150461-07-7 |
---|---|
Molekularformel |
C36H35ClN6OS |
Molekulargewicht |
635.2 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42) |
InChI-Schlüssel |
ZXTQNTHPGKKAHX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |
Kanonische SMILES |
CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole L 691,816 L 691816 L-691,816 L-691816 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.